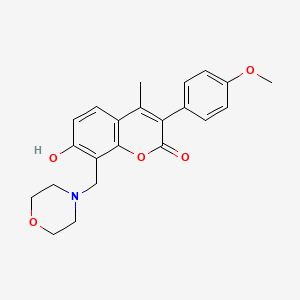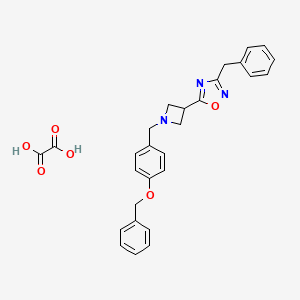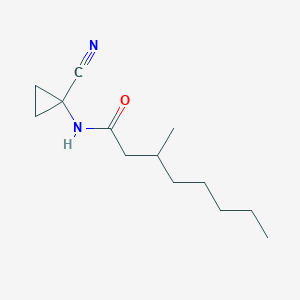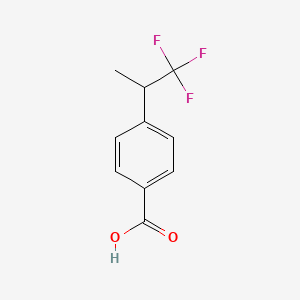![molecular formula C17H17N5O3S2 B2469269 N-(2,5-difluorophenyl)-2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide CAS No. 1358379-19-7](/img/structure/B2469269.png)
N-(2,5-difluorophenyl)-2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pydiflumetofen is a broad-spectrum fungicide used in agriculture to protect crops from fungal diseases . It was first marketed by Syngenta in 2016 using their brand name Miravis . The compound is an amide which combines a pyrazole acid with a substituted phenethylamine to give an inhibitor of succinate dehydrogenase , an enzyme that inhibits cellular respiration in almost all living organisms .
Synthesis Analysis
Pydiflumetofen combines 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with a novel amine derivative which was made from 2,4,6-trichlorobenzaldehyde . A nitrostyrene is formed in a Henry reaction between the aldehyde and nitroethane. A reduction reaction converts it to a ketone which forms an imine with methoxyamine .Molecular Structure Analysis
The molecular structure of Pydiflumetofen is complex, with a chemical formula of C16H16Cl3F2N3O2 .Physical And Chemical Properties Analysis
Pydiflumetofen is an off-white solid with a molar mass of 426.67 . It has a melting point of 113°C and a solubility in water of 1.5 mg/L at 20 °C .Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Agents
Compounds with similar structural motifs, such as piperazine derivatives and pyrimidinone, have been studied for their antimicrobial and anti-inflammatory properties. For instance, synthesis efforts have led to compounds with potential as COX-2 inhibitors, showing significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This suggests that the query compound could be explored for similar biological activities, contributing to the development of new therapeutic agents in these domains.
Neuroprotective Agents
Certain pyrimidine derivatives have shown promise in neuroprotection, offering insights into the potential use of the query compound in researching neurological conditions. For example, compounds designed for their selective ligand properties toward specific neural receptors could offer a basis for developing treatments for neurological disorders, including memory improvement and protection against neurodegenerative diseases (Modica, Santagati, Russo, Parotti, De Gioia, Selvaggini, Salmona, & Mennini, 1997).
Antineoplastic Agents
Research into compounds with specific structural features, including pyrimidin-2-yl and piperazine elements, has extended into the field of cancer treatment , where they have been evaluated as inhibitors of certain cancer cell lines or pathways. Investigating the query compound in this context could contribute valuable data toward the development of novel antineoplastic agents (Gong, Chen, Deng, & Zhong, 2010).
Anticonvulsant Agents
The exploration of new compounds for anticonvulsant activity is a continuous research need. Compounds incorporating elements similar to the query compound have been synthesized and tested for their efficacy in seizure models, suggesting potential research applications in developing new anticonvulsant therapies (Obniska, Rapacz, Rybka, Powroźnik, Pękala, Filipek, Żmudzki, & Kamiński, 2015).
Mecanismo De Acción
Target of Action
The compound, also known as UTBinh-14, primarily targets the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across cell membranes, playing a crucial role in the urinary concentration mechanism .
Mode of Action
UTBinh-14 acts as a reversible inhibitor of UT-B . It binds to an intracellular site on UT-B in a urea-competitive manner, effectively blocking the transporter’s function . This inhibition reduces the influx of urea, altering the balance of solutes and water in the body .
Biochemical Pathways
The inhibition of UT-B disrupts the urea cycle, a series of biochemical reactions that produce urea from ammonia. This disruption can affect the concentration of urine, as urea is a major solute in the renal medulla that contributes to the generation of a concentration gradient .
Result of Action
The inhibition of UT-B by UTBinh-14 leads to a decrease in the urinary concentration of urea . This can result in an increase in urine volume and a decrease in its osmolality . The compound exhibits little effect toward other transporters such as UT-A1, UT-A3, AQP1, CFTR, or TMEM16A channel activities .
Safety and Hazards
Propiedades
IUPAC Name |
2-[7,12-dioxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c1-2-6-18-13(23)10-21-17(25)22-12-5-8-27-14(12)15(24)20(16(22)19-21)9-11-4-3-7-26-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGRVAFMYIIBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)N2C3=C(C(=O)N(C2=N1)CC4=CC=CS4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid](/img/structure/B2469190.png)
![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron](/img/no-structure.png)
![8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2469192.png)


![N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2469198.png)
![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2469200.png)


![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2469206.png)
![N-({1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2469207.png)